Ethyl 4-({[4-(azepan-1-ylcarbonyl)piperidin-1-yl]carbonothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes an ethyl ester, a benzoate group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as esterification, amidation, and thiourea formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzoate derivatives, while substitution reactions can produce a variety of substituted benzoate compounds .
Scientific Research Applications
ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
- ETHYL { [4- ( { [ (ETHOXYCARBONYL)AMINO]CARBOTHIOYL}AMINO)-1-PIPERAZINYL]AMINO}CARBOTHIOYLCARBAMATE
Uniqueness
ETHYL 4-({[4-(1-AZEPANYLCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific structural features, such as the presence of the azepanylcarbonyl group and the piperidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C22H31N3O3S |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
ethyl 4-[[4-(azepane-1-carbonyl)piperidine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C22H31N3O3S/c1-2-28-21(27)18-7-9-19(10-8-18)23-22(29)25-15-11-17(12-16-25)20(26)24-13-5-3-4-6-14-24/h7-10,17H,2-6,11-16H2,1H3,(H,23,29) |
InChI Key |
ZKBQNZVFOUDGIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.